N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a hydroxy group, a dimethylpentyl chain, and a methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenol with chloroacetic acid to form 2-(4-methylphenoxy)acetic acid.
Amidation Reaction: The 2-(4-methylphenoxy)acetic acid is then reacted with 3-hydroxy-4,4-dimethylpentylamine under appropriate conditions to form the desired amide.
The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of 3-oxo-4,4-dimethylpentyl-2-(4-methylphenoxy)acetamide.
Reduction: Formation of N-(3-amino-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide.
Substitution: Formation of substituted derivatives of the phenoxy group.
Scientific Research Applications
N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-chlorophenoxy)acetamide
- N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-fluorophenoxy)acetamide
- N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-bromophenoxy)acetamide
Uniqueness
N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12-5-7-13(8-6-12)20-11-15(19)17-10-9-14(18)16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBXMHYXOICTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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